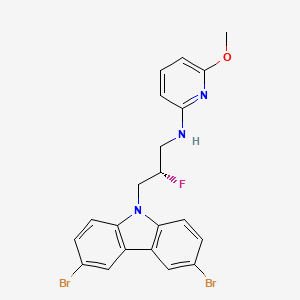
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is a complex organic compound that features a carbazole moiety substituted with bromine atoms, a fluoropropyl group, and a methoxypyridine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine typically involves multiple steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions.
Fluoropropylation: The brominated carbazole is then reacted with a fluoropropylating agent to introduce the fluoropropyl group.
Coupling with Methoxypyridine: The final step involves coupling the fluoropropylated carbazole with 6-methoxypyridine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atoms on the carbazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring.
科学研究应用
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Electronics: Due to its unique electronic properties, it can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.
作用机制
The mechanism of action of (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The carbazole moiety can interact with various receptors and enzymes, modulating their activity. The fluoropropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The methoxypyridine group can further modulate the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
9H-Carbazole: A simpler analog without the bromine, fluoropropyl, and methoxypyridine substitutions.
3,6-Dibromo-9H-carbazole: Similar to the target compound but lacks the fluoropropyl and methoxypyridine groups.
6-Methoxypyridin-2-amine: Contains the methoxypyridine group but lacks the carbazole and fluoropropyl moieties.
Uniqueness
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine is unique due to the combination of its functional groups, which confer distinct electronic, chemical, and biological properties
属性
分子式 |
C21H18Br2FN3O |
|---|---|
分子量 |
507.2 g/mol |
IUPAC 名称 |
N-[(2S)-3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C21H18Br2FN3O/c1-28-21-4-2-3-20(26-21)25-11-15(24)12-27-18-7-5-13(22)9-16(18)17-10-14(23)6-8-19(17)27/h2-10,15H,11-12H2,1H3,(H,25,26)/t15-/m0/s1 |
InChI 键 |
GAQWKARFCURWKO-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=CC(=N1)NC[C@@H](CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
规范 SMILES |
COC1=CC=CC(=N1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12852698.png)
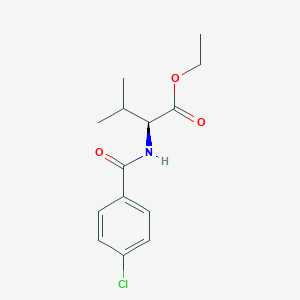
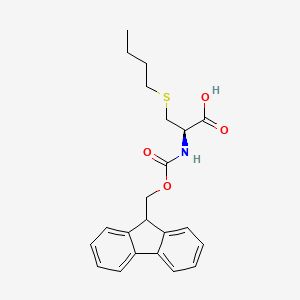
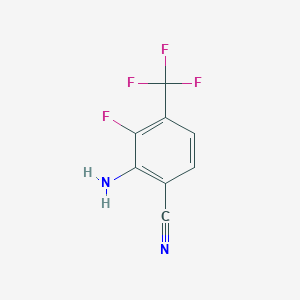
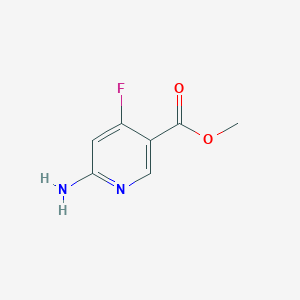
![4,4a,5,5a-Tetrahydro-3-(trifluoromethyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole](/img/structure/B12852733.png)
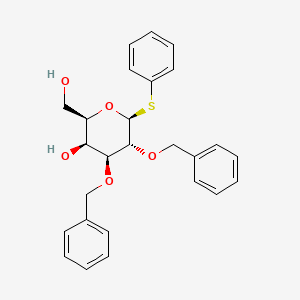
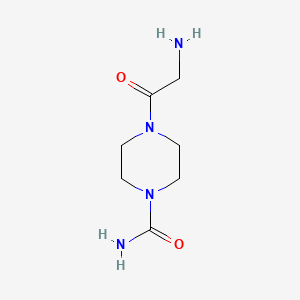

![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
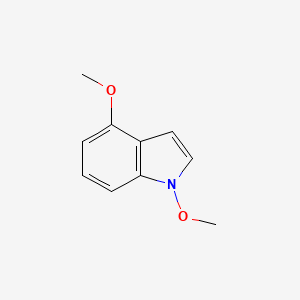
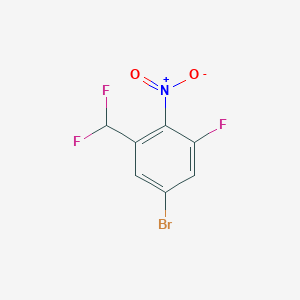
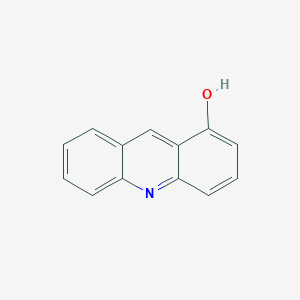
![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)
